Cas no 69839-82-3 (Benzamide,N,3,4,5-tetrahydroxy-)

Benzamide,N,3,4,5-tetrahydroxy- structure
69839-82-3 structure
Product Name:Benzamide,N,3,4,5-tetrahydroxy-
CAS No:69839-82-3
MF:C7H7NO5
MW:185.134182214737
CID:513263
PubChem ID:100590
Update Time:2025-04-19

Benzamide,N,3,4,5-tetrahydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N,3,4,5-tetrahydroxy-
    • 3,4,5-trihydroxybenzohydroxamic acid
    • N,3,4,5-tetrahydroxybenzamide
    • 3,4,5-trihydroxy-benzohydroxamic acid
    • 3,4,5-Trihydroxy-benzohydroxamsaeure
    • AC1L2P2F
    • AC1Q5DI2
    • AG-G-72524
    • NSC324362
    • VF 122
    • VF-122
    • 3,5-Trihydroxybenzohydroxamic acid
    • 3,4,5,N-Tetrahydroxy-benzamide
    • 3,5-Trihydroxyphenylhydroxamic acid
    • CHEMBL174366
    • NSC 324362
    • SCHEMBL13924992
    • NSC-324362
    • DTXSID30220133
    • BDBM50056924
    • Benzamide,3,4,5-tetrahydroxy-
    • SCHEMBL131601
    • Benzamide, N,3,4,5-tetrahydroxy-
    • 69839-82-3
    • 3,4,5-trihydroxybenzenecarbohydroxamic acid
    • SCHEMBL18731572
    • Inchi: 1S/C7H7NO5/c9-4-1-3(7(12)8-13)2-5(10)6(4)11/h1-2,9-11,13H,(H,8,12)
    • InChI Key: XZPJXKWQNHZMNT-UHFFFAOYSA-N
    • SMILES: OC1C(=C(C=C(C(NO)=O)C=1)O)O

Computed Properties

  • Exact Mass: 185.03241
  • Monoisotopic Mass: 185.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.745
  • Refractive Index: 1.731
  • PSA: 110.02
  • LogP: 0.31330
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